molecular formula C11H16O4 B14144257 1-(2,3,4-Trimethoxyphenyl)ethanol CAS No. 41038-42-0

1-(2,3,4-Trimethoxyphenyl)ethanol

Cat. No.: B14144257
CAS No.: 41038-42-0
M. Wt: 212.24 g/mol
InChI Key: KBCIPNISEQNFCY-UHFFFAOYSA-N
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Description

1-(2,3,4-Trimethoxyphenyl)ethanol is an organic compound with the molecular formula C11H16O4. It is a derivative of benzyl alcohol, where the benzene ring is substituted with three methoxy groups at the 2, 3, and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,3,4-Trimethoxyphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(2,3,4-trimethoxyphenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) in an alcoholic solvent like ethanol. The reaction typically occurs at room temperature and yields the desired alcohol .

Industrial Production Methods

Industrial production of this compound may involve similar reduction processes but on a larger scale. The choice of reducing agent and solvent can vary based on cost and availability. Additionally, purification steps such as recrystallization or distillation are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-(2,3,4-Trimethoxyphenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,3,4-Trimethoxyphenyl)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,3,4-trimethoxyphenyl)ethanol involves its interaction with specific molecular targets. For instance, compounds containing the trimethoxyphenyl group have been shown to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90). These interactions can lead to the disruption of cellular processes, resulting in anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,3,4-Trimethoxyphenyl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry .

Properties

CAS No.

41038-42-0

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

1-(2,3,4-trimethoxyphenyl)ethanol

InChI

InChI=1S/C11H16O4/c1-7(12)8-5-6-9(13-2)11(15-4)10(8)14-3/h5-7,12H,1-4H3

InChI Key

KBCIPNISEQNFCY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=C(C=C1)OC)OC)OC)O

Origin of Product

United States

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